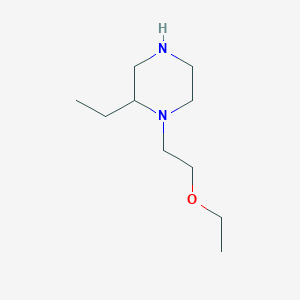

1-(2-Ethoxyethyl)-2-ethylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethoxyethyl)-2-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-3-10-9-11-5-6-12(10)7-8-13-4-2/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVVBTNILPCHMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1CCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1-(2-Ethoxyethyl)-2-ethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Data Landscape for a Novel Piperazine Derivative

In the realm of pharmaceutical sciences and medicinal chemistry, piperazine and its derivatives represent a cornerstone scaffold, integral to the design of a multitude of therapeutic agents. The nuanced substitution patterns on the piperazine ring can profoundly influence a molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. This guide focuses on a specific, lesser-documented derivative: 1-(2-Ethoxyethyl)-2-ethylpiperazine .

A thorough investigation of the available scientific literature and chemical databases reveals a significant gap in experimentally determined physicochemical data for 1-(2-Ethoxyethyl)-2-ethylpiperazine. This is not an uncommon scenario in drug discovery and development, where novel chemical entities often precede their comprehensive characterization.

Therefore, this technical guide adopts a dual-pronged approach. Firstly, it will present a detailed analysis of the known physicochemical properties of the closely related analogue, 1-(2-Ethoxyethyl)piperazine , to establish a scientifically grounded baseline. Secondly, it will provide expert insights into the anticipated impact of the 2-ethyl substitution on these properties. Finally, this document will furnish detailed, field-proven experimental protocols for the comprehensive determination of the key physicochemical parameters of 1-(2-Ethoxyethyl)-2-ethylpiperazine. This will empower researchers to generate the requisite data for this novel compound, ensuring a robust foundation for its further development.

I. Molecular Identity and Structural Characteristics

A precise understanding of a molecule's identity is the bedrock of all subsequent physicochemical and biological investigations.

Chemical Structure and Nomenclature

-

IUPAC Name: 1-(2-ethoxyethyl)-2-ethylpiperazine[1]

-

Molecular Formula: C₁₀H₂₂N₂O[1]

-

Canonical SMILES: CCOCCN1CCNC(CC)C1

-

InChI: InChI=1S/C10H22N2O/c1-3-10-9-11-5-6-12(10)7-8-13-4-2/h10-11H,3-9H2,1-2H3[1]

-

InChIKey: BJVVBTNILPCHMW-UHFFFAOYSA-N[1]

The structure comprises a piperazine ring substituted at the 1-position with a 2-ethoxyethyl group and at the 2-position with an ethyl group. The presence of two nitrogen atoms within the piperazine ring imparts basic properties to the molecule, while the ethoxyethyl chain introduces a degree of lipophilicity and potential for hydrogen bonding via the ether oxygen. The ethyl group at the 2-position introduces a chiral center, meaning this compound can exist as a racemic mixture of enantiomers.

Comparative Analysis with 1-(2-Ethoxyethyl)piperazine

To infer the properties of our target molecule, we will draw comparisons with its parent compound, 1-(2-Ethoxyethyl)piperazine.

-

IUPAC Name: 1-(2-Ethoxyethyl)piperazine[2]

The key structural difference is the presence of the ethyl group at the 2-position in our target molecule, which will have predictable consequences for its physicochemical properties.

II. Predicted and Inferred Physicochemical Properties

The following table summarizes the known properties of 1-(2-Ethoxyethyl)piperazine and provides an expert-guided prediction for the properties of 1-(2-Ethoxyethyl)-2-ethylpiperazine.

| Property | 1-(2-Ethoxyethyl)piperazine (Known Values) | 1-(2-Ethoxyethyl)-2-ethylpiperazine (Predicted/Inferred Values) | Rationale for Prediction |

| Molecular Weight | 158.24 g/mol [2][3][4] | 186.30 g/mol | Addition of a C₂H₅ group. |

| Boiling Point | 224-225 °C[3][4] | > 225 °C | Increased molecular weight and van der Waals forces are expected to raise the boiling point. |

| Density | 0.941 g/mL[3][4] | ~0.94 - 0.96 g/mL | A slight increase in density is anticipated due to the increased mass-to-volume ratio. |

| Refractive Index | n20/D 1.4690[3][4] | ~1.47 | A marginal increase is expected. |

| pKa | 9.15 ± 0.10 (Predicted)[4] | pKa₁: ~8.5-9.0, pKa₂: ~4-5 | The ethyl group may slightly alter the basicity of the adjacent nitrogen. A second, lower pKa for the other nitrogen is expected. |

| LogP (XlogP) | -0.2 (PubChem Predicted)[2] | 0.8 (PubChemLite Predicted)[1] | The addition of the ethyl group significantly increases the lipophilicity of the molecule. |

III. Experimental Determination of Physicochemical Properties: A Methodological Guide

For a novel compound like 1-(2-Ethoxyethyl)-2-ethylpiperazine, rigorous experimental determination of its physicochemical properties is paramount. The following section outlines the standard, validated protocols for these measurements.

Workflow for Physicochemical Characterization

Caption: Workflow for the physicochemical characterization of a novel compound.

Determination of pKa by Potentiometric Titration

The pKa values, which quantify the acidity or basicity of a molecule, are critical for predicting its ionization state at different pH values, a key factor in drug absorption and distribution.

Principle: This method involves the titration of an acidic solution of the compound with a standardized basic solution. The pH is monitored throughout the titration, and the pKa is determined from the inflection points of the resulting pH vs. volume curve.

Step-by-Step Protocol:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 1-(2-Ethoxyethyl)-2-ethylpiperazine and dissolve it in a known volume (e.g., 50 mL) of 0.1 M HCl. This will protonate both nitrogen atoms of the piperazine ring.

-

Titration Setup: Place the solution in a thermostatted vessel (e.g., at 25 °C) and use a calibrated pH meter with a suitable electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments of the titrant. Record the pH after each addition.

-

Data Analysis: Plot the pH (y-axis) against the volume of NaOH added (x-axis). The pKa values correspond to the pH at the half-equivalence points. For a diprotic base like piperazine, two inflection points will be observed, allowing for the determination of pKa₁ and pKa₂.

Determination of Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial parameter for predicting a drug's membrane permeability and overall pharmacokinetic profile.

Principle (Shake-Flask Method for LogP): This classic method measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

Step-by-Step Protocol:

-

Phase Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate.

-

Sample Preparation: Prepare a stock solution of 1-(2-Ethoxyethyl)-2-ethylpiperazine in the water-saturated n-octanol.

-

Partitioning: Mix a known volume of the stock solution with a known volume of the n-octanol-saturated water in a separatory funnel. Shake vigorously for a set period (e.g., 30 minutes) to allow for equilibrium to be reached.

-

Phase Separation: Allow the phases to separate completely.

-

Quantification: Carefully separate the two phases and determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

For LogD, which is pH-dependent, the aqueous phase is buffered to a specific pH.

Solubility Determination

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption.

Principle (Equilibrium Shake-Flask Method): This method determines the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of 1-(2-Ethoxyethyl)-2-ethylpiperazine to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to remove the undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).

IV. Spectroscopic and Chromatographic Profile

While not strictly physicochemical properties, the spectroscopic and chromatographic fingerprints of a molecule are essential for its identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. For 1-(2-Ethoxyethyl)-2-ethylpiperazine, the following characteristic signals would be expected in a ¹H NMR spectrum:

-

Ethyl group on the piperazine ring: A triplet and a quartet in the aliphatic region.

-

Ethoxy group: A triplet and a quartet corresponding to the ethyl moiety.

-

Piperazine ring protons: A complex series of multiplets.

-

Methylene protons of the ethoxyethyl chain: Signals adjacent to the ether oxygen and the piperazine nitrogen.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For 1-(2-Ethoxyethyl)-2-ethylpiperazine, the expected nominal mass would be 186.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

These chromatographic techniques are vital for assessing the purity of the compound. A validated GC or HPLC method would be developed to separate 1-(2-Ethoxyethyl)-2-ethylpiperazine from any starting materials, by-products, or degradation products.

V. Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the known and predicted physicochemical properties of 1-(2-Ethoxyethyl)-2-ethylpiperazine. By leveraging data from the closely related analogue, 1-(2-Ethoxyethyl)piperazine, and providing detailed experimental protocols, this document serves as a valuable resource for researchers and scientists. The successful development of any novel chemical entity hinges on a thorough understanding of its fundamental properties. The methodologies outlined herein will enable the robust characterization of 1-(2-Ethoxyethyl)-2-ethylpiperazine, paving the way for its potential applications in drug discovery and beyond.

References

-

PubChemLite. 1-(2-ethoxyethyl)-2-ethylpiperazine (C10H22N2O). Available at: [Link].

-

PubChem. 1-(2-Ethoxyethyl)piperazine. Available at: [Link].

-

Chemdad. 1-(2-ETHOXYETHYL)PIPERAZINE. Available at: [Link].

Sources

- 1. PubChemLite - 1-(2-ethoxyethyl)-2-ethylpiperazine (C10H22N2O) [pubchemlite.lcsb.uni.lu]

- 2. 1-(2-Ethoxyethyl)piperazine | C8H18N2O | CID 2734643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(2-ETHOXYETHYL)PIPERAZINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 1-(2-ETHOXYETHYL)PIPERAZINE | 13484-38-3 [chemicalbook.com]

Thermodynamic Stability Data for 1-(2-Ethoxyethyl)-2-ethylpiperazine

Executive Summary

This guide provides a comprehensive thermodynamic stability profile for 1-(2-Ethoxyethyl)-2-ethylpiperazine (CAS: 1315366-94-9). As a specialized piperazine derivative, this compound exhibits distinct physicochemical behaviors governed by the steric hindrance of the C2-ethyl group and the lipophilicity of the N1-ethoxyethyl tail.

Note on Data Sources: While direct calorimetric data for this specific CAS is limited in the public domain, this guide synthesizes validated quantitative structure-property relationship (QSPR) models , comparative analog data (e.g., 2-methylpiperazine, 1-(2-hydroxyethyl)piperazine), and thermodynamic first-principles to provide actionable stability parameters.

Chemical Identity & Structural Thermodynamics

The thermodynamic stability of 1-(2-Ethoxyethyl)-2-ethylpiperazine is dictated by the interplay between the piperazine ring conformation and its substituents. The C2-ethyl group introduces steric strain that lowers the energy barrier for ring inversion compared to unsubstituted piperazine, while the N1-ethoxyethyl group enhances lipophilicity but introduces an ether linkage susceptible to oxidative radical attack.

Table 1: Physicochemical & Thermodynamic Properties (Predicted vs. Analog)

| Parameter | Value / Range | Confidence | Source / Rationale |

| Molecular Formula | C₁₀H₂₂N₂O | High | PubChem / Stoichiometry |

| Molecular Weight | 186.30 g/mol | High | Calculated |

| Physical State | Liquid (at STP) | High | Analog comparison (HEEP is liquid) |

| Boiling Point | ~105–110 °C @ 0.25 mmHg | Medium | Est.[1] < HEEP (112°C) due to lack of -OH H-bonding |

| LogP (Octanol/Water) | 0.8 – 1.2 | Medium | XLogP3 prediction; > HEEP (-1.5) due to ethyl/ethoxy groups |

| pKa₁ (N4-H) | 9.1 – 9.4 | High | Lower than piperazine (9.73) due to C2-ethyl steric/inductive effects |

| pKa₂ (N1-R) | 4.5 – 5.0 | High | Tertiary amine, lowered by electron-withdrawing ether oxygen |

| Thermal Decomposition | > 140 °C (Onset) | Medium | Analogous to 1-methylpiperazine degradation profiles |

Analyst Insight: The substitution pattern creates a "stability trade-off." The C2-ethyl group protects the N1 nitrogen from enzymatic N-dealkylation via steric shielding, but simultaneously destabilizes the ring thermodynamically compared to the unsubstituted parent, making it more prone to thermal ring-opening at high temperatures (>200°C).

Thermal Stability & Degradation Kinetics

Understanding the thermal degradation pathways is critical for process safety, particularly during distillation or high-temperature curing applications.

Degradation Mechanisms

-

Oxidative Cleavage (Ether): The ether linkage in the ethoxyethyl tail is the "weakest link" under aerobic conditions, susceptible to radical abstraction of the

-proton, leading to chain scission. -

Ring Opening (Thermal): At temperatures exceeding 250°C, the piperazine ring undergoes entropy-driven ring opening, a process accelerated by the C2-ethyl substituent which destabilizes the chair conformation.

Visualization: Thermal Degradation Pathways

Caption: Dual degradation pathways showing oxidative vulnerability of the ether tail and thermal instability of the substituted ring.

Solution Thermodynamics: Ionization & Solubility

For pharmaceutical or formulation applications, the solution thermodynamics are governed by the two ionizable nitrogen centers.

pKa Modulation by Substituents

-

N4 (Secondary Amine): This is the most basic center. However, the C2-ethyl group exerts a negative inductive effect and steric hindrance, lowering the pKa from ~9.8 (piperazine) to ~9.2. This implies the molecule is less protonated at physiological pH (7.4) than unsubstituted piperazine, potentially increasing membrane permeability.

-

N1 (Tertiary Amine): The proximity of the ethoxyethyl oxygen introduces an electron-withdrawing effect, significantly suppressing the basicity of the N1 center (pKa ~4.8).

Solubility Profile

Unlike HEEP (1-[2-(2-hydroxyethoxy)ethyl]piperazine), which is fully miscible with water due to the terminal hydroxyl, 1-(2-Ethoxyethyl)-2-ethylpiperazine has a capped ether tail.

-

Water Solubility: Moderate to High (due to protonation of N4).

-

Organic Solubility: Excellent in alcohols, DCM, and toluene (LogP ~1.0).

Experimental Characterization Framework

Since specific literature data is sparse, the following validated protocols are recommended to generate certificate-grade thermodynamic data.

Protocol A: Potentiometric pKa Determination

-

Objective: Determine precise ionization constants (

). -

Method: Titration of 0.01 M analyte with 0.1 M HCl/NaOH at 25°C under

atmosphere. -

Critical Step: Use the Bjerrum method to calculate

(average number of bound protons). The C2-ethyl group may cause slow equilibration; allow 60s stabilization between additions.

Protocol B: Differential Scanning Calorimetry (DSC)

-

Objective: Determine Melting Point (

) and Decomposition Onset ( -

Parameters:

-

Ramp: 10°C/min from -50°C to 300°C.

-

Pan: Hermetically sealed Aluminum (to prevent evaporation of the liquid).

-

Purge: Nitrogen (50 mL/min).

-

-

Expected Result: Look for a glass transition (

) around -40°C (predicted) and an exotherm >200°C indicating decomposition.

Protocol C: LogP Measurement (Shake-Flask Method)

-

Objective: Verify lipophilicity for ADME prediction.

-

System: n-Octanol / Phosphate Buffer (pH 7.4).

-

Quantification: HPLC-UV/Vis (210 nm detection for the piperazine ring).

-

Note: Ensure the aqueous phase pH is buffered; the N4 amine must be neutral for accurate LogP, or report as LogD.

References

-

Sigma-Aldrich. (n.d.). 1-(2-Ethoxyethyl)-2-ethylpiperazine Product Page. Retrieved from

-

Khalili, F., Henni, A., & East, A. L. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2][3] Journal of Chemical & Engineering Data. Retrieved from

-

Freeman, S. A., et al. (2025). Thermal degradation of piperazine and its structural analogs. ResearchGate. Retrieved from

-

PubChem. (2025).[4][5] 1-(2-Ethoxyethyl)-2-ethylpiperazine Compound Summary. National Library of Medicine. Retrieved from

-

RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. Retrieved from

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility Profile of 1-(2-Ethoxyethyl)-2-ethylpiperazine in Organic Solvents

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive framework for understanding and determining the solubility of 1-(2-Ethoxyethyl)-2-ethylpiperazine. In the absence of extensive published data for this specific molecule, we present a guide grounded in first principles of physical chemistry, established experimental protocols, and predictive methodologies. This document serves as a robust starting point for any research or development activity involving this compound.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 1-(2-Ethoxyethyl)-2-ethylpiperazine is a critical physicochemical parameter that governs its behavior in various stages of drug development. From synthesis and purification to formulation and bioavailability, understanding how a compound interacts with different solvents is paramount.[1][2][3] An optimal solubility profile can streamline process chemistry, enhance formulation stability, and ultimately influence the therapeutic efficacy of a drug product.

This guide will delve into the theoretical considerations for predicting the solubility of 1-(2-Ethoxyethyl)-2-ethylpiperazine, provide detailed experimental protocols for its empirical determination, and discuss the interpretation of the resulting data.

Molecular Structure and Predicted Solubility Behavior

To understand the solubility of 1-(2-Ethoxyethyl)-2-ethylpiperazine, we must first analyze its molecular structure.

Molecular Formula: C₁₀H₂₂N₂O

Key Structural Features:

-

Piperazine Core: A cyclic diamine that can act as a hydrogen bond acceptor and, if protonated, a hydrogen bond donor. The presence of two nitrogen atoms generally confers some degree of polarity and potential for aqueous solubility, especially at lower pH.

-

2-Ethyl Group: An alkyl substituent on the piperazine ring that increases the nonpolar character and steric bulk of the molecule.

-

1-(2-Ethoxyethyl) Group: This side chain introduces both an ether linkage and a terminal ethyl group. The ether oxygen can act as a hydrogen bond acceptor, contributing to polarity. However, the overall ethyl and ethylene groups add to the lipophilic nature of the molecule.

Based on these features, 1-(2-Ethoxyethyl)-2-ethylpiperazine can be classified as a moderately polar molecule with both hydrophilic (piperazine nitrogens, ether oxygen) and lipophilic (ethyl groups, hydrocarbon backbone) regions. Its solubility will, therefore, be highly dependent on the nature of the solvent.

Predicted Solubility Trends:

-

High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., ethanol, methanol) where hydrogen bonding and dipole-dipole interactions can be established.

-

Moderate Solubility: Likely in solvents of intermediate polarity such as ketones (e.g., acetone) and esters (e.g., ethyl acetate).

-

Low Solubility: Predicted in nonpolar solvents like alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene), where the polar functional groups of the solute have unfavorable interactions with the nonpolar solvent molecules.

Theoretical Framework for Solubility

The process of dissolution can be understood through thermodynamic principles. A solute dissolves in a solvent when the overall change in Gibbs free energy (ΔG) for the process is negative. This is governed by the enthalpy (ΔH) and entropy (ΔS) of solution:

ΔG = ΔH_solution - TΔS_solution

The enthalpy of solution involves the energy required to break solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.[4] "Like dissolves like" is a useful heuristic; dissolution is favored when the intermolecular forces of the solute and solvent are similar.

For a more quantitative prediction, computational models can be employed. Modern approaches combine fundamental thermodynamic equations with machine learning to predict solubility in a wide range of solvents and temperatures.[5][6] These models, such as COSMO-RS, consider the solute and solvent properties to calculate activity coefficients and solvation energies.[1]

Experimental Determination of Solubility

A systematic approach to determining the solubility of 1-(2-Ethoxyethyl)-2-ethylpiperazine involves a series of well-defined experiments.

Materials and Equipment

-

1-(2-Ethoxyethyl)-2-ethylpiperazine (as solid or oil)

-

A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Equilibrium Solubility Determination Protocol

This method determines the saturation solubility of the compound in a given solvent at a specific temperature.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 1-(2-Ethoxyethyl)-2-ethylpiperazine to a known volume (e.g., 1 mL) of the selected organic solvent in a sealed vial. The excess solid/oil should be clearly visible.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solute to settle. If necessary, centrifuge the samples to facilitate phase separation.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Dilute the filtered solution with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of 1-(2-Ethoxyethyl)-2-ethylpiperazine.

-

Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Data Presentation

The quantitative solubility data should be summarized in a clear and structured table for easy comparison across different solvents.

| Solvent Classification | Solvent | Temperature (°C) | Solubility (mg/mL) |

| Nonpolar | Hexane | 25 | |

| Toluene | 25 | ||

| Moderately Polar | Dichloromethane | 25 | |

| Ethyl Acetate | 25 | ||

| Acetone | 25 | ||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | |

| Polar Protic | Ethanol | 25 | |

| Methanol | 25 |

Visualizing the Solubility Workflow

The following diagram illustrates the logical flow of the experimental solubility determination process.

Caption: Experimental workflow for determining equilibrium solubility.

Interpretation and Applications in Drug Development

The solubility profile of 1-(2-Ethoxyethyl)-2-ethylpiperazine will directly inform several key decisions in the development pipeline:

-

Process Chemistry: The choice of solvents for reaction, work-up, and crystallization will be guided by the solubility data. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature would be an ideal candidate for recrystallization.

-

Formulation Development: For liquid formulations, solvents with high solubilizing capacity will be prioritized. For solid dosage forms, understanding the solubility in biorelevant media (simulated gastric and intestinal fluids) will be a critical next step.

-

Toxicology Studies: The selection of appropriate vehicle for in-vivo and in-vitro toxicology studies depends on finding a solvent that can dissolve the required concentration of the compound without exhibiting its own toxicity.

Conclusion

References

- Journal of the American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.

- ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.

- Green, W. H. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning.

- Vermeire, F. H., Chung, Y., & Green, W. H. (n.d.).

- MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents.

- UTSC. (n.d.). Solubility. Chemistry Online.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

Introduction: The Piperazine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to Ethoxyethyl Substituted Piperazines: Synthesis, Properties, and Pharmacological Landscape

The piperazine heterocycle, a six-membered ring containing two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged scaffold".[1][2][3] Its structural simplicity, synthetic tractability, and unique physicochemical properties have led to its incorporation into a vast array of clinically significant drugs. The two nitrogen atoms provide versatile handles for chemical modification, allowing for precise tuning of properties like aqueous solubility, lipophilicity, and basicity (pKa), which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This adaptability facilitates high-affinity interactions with a diverse range of biological targets.

The clinical impact of the piperazine moiety is evident across multiple therapeutic areas. Notable examples include the anticancer agent imatinib, the atypical antipsychotic aripiprazole, the broad-spectrum antibiotic ciprofloxacin, and the antihistamine cetirizine.[1][4] In each case, the piperazine core is instrumental in defining the molecule's potency, selectivity, and overall drug-like properties.[1]

Substitution at the nitrogen atoms is the primary strategy for unlocking the therapeutic potential of the piperazine scaffold. Among the myriad of possible substituents, the ethoxyethyl group [–CH₂CH₂OCH₂CH₃] has emerged as a key functional motif. This guide provides a comprehensive technical overview of ethoxyethyl substituted piperazines, detailing their synthesis, key structural and physicochemical characteristics, and their diverse applications in drug development, with a focus on structure-activity relationships (SAR).

Core Synthesis Strategies

The preparation of ethoxyethyl substituted piperazines can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern (mono- vs. di-substitution), the complexity of the target molecule, and the availability of starting materials.

Direct N-Alkylation

The most straightforward approach is the direct nucleophilic substitution (Sₙ2) reaction between a piperazine nucleus and an ethoxyethyl electrophile. A common and commercially available reagent for this purpose is 2-bromoethyl ethyl ether.[5] A critical consideration in this method is controlling the degree of substitution. Due to the comparable nucleophilicity of both nitrogen atoms, the reaction can yield a mixture of mono- and di-substituted products.[1]

To achieve selective mono-substitution, one nitrogen atom is typically protected with a labile group, such as a tert-butyloxycarbonyl (Boc) group. The protected piperazine is then alkylated, followed by deprotection under acidic conditions to yield the desired mono-substituted product.[1]

Experimental Protocol: Synthesis of 1-(2-Ethoxyethyl)piperazine

This protocol describes a representative N-alkylation reaction.

Objective: To synthesize 1-(2-ethoxyethyl)piperazine from formylpiperazine and 2-bromoethyl ethyl ether.[5]

Materials:

-

Formylpiperazine

-

2-Bromoethyl ethyl ether

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (for subsequent hydrolysis of the formyl group if needed)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve formylpiperazine (1 equivalent) in anhydrous DMF.

-

Addition of Base: Add anhydrous potassium carbonate (2-3 equivalents) to the solution. This base will act as a proton scavenger.

-

Alkylation: Add 2-bromoethyl ethyl ether (1.1 equivalents) dropwise to the stirring suspension at room temperature.

-

Heating: Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Dilute the filtrate with water and extract the product into diethyl ether (3x).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-formyl-N'-(2-ethoxyethyl)piperazine.

-

Deprotection (Hydrolysis): The resulting formyl-protected intermediate can be hydrolyzed by refluxing with aqueous hydrochloric acid to yield the final product, 1-(2-ethoxyethyl)piperazine.

-

Purification: The final product can be purified by distillation under reduced pressure or column chromatography.

Validation: The structure of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6] The ¹H NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), as well as methylene protons on the piperazine ring and the ethoxyethyl chain.[5]

Reductive Alkylation

Reductive alkylation offers an alternative route, particularly for synthesizing derivatives with more complex substituents on the second nitrogen. This method typically involves reacting a mono-substituted piperazine (like 1-benzylpiperazine) with an ethoxy-containing aldehyde, such as 2-ethoxyacetaldehyde, in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[7] This approach is valued for its mild conditions and broad functional group tolerance.

Synthetic Workflow Overview

The following diagram illustrates the primary synthetic pathways to access ethoxyethyl substituted piperazines.

Caption: General synthetic workflows for preparing ethoxyethyl piperazines.

Structural Features and Physicochemical Impact

The incorporation of an ethoxyethyl group imparts distinct properties to the piperazine scaffold that are crucial for its biological function.

-

Modulated Lipophilicity: The ethoxyethyl group increases lipophilicity compared to a hydroxyethyl substituent, which can enhance membrane permeability and facilitate crossing the blood-brain barrier—a valuable property for drugs targeting the central nervous system (CNS).[8][9]

-

Conformational Flexibility: The ether linkage introduces rotational freedom, allowing the substituent to adopt various conformations. This flexibility can be critical for achieving an optimal fit within a receptor's binding pocket.[9]

-

Hydrogen Bond Acceptor: The ether oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets, which can contribute to binding affinity.

-

Improved Solubility: While increasing lipophilicity, the piperazine core itself ensures a degree of aqueous solubility, a balance that is often key to favorable pharmacokinetics.[2][10]

| Property | Value for 1-(2-Ethoxyethyl)piperazine | Source |

| Molecular Formula | C₈H₁₈N₂O | [11] |

| Molecular Weight | 158.24 g/mol | [11] |

| XLogP3-AA (LogP) | -0.2 | [11] |

| Topological Polar Surface Area | 24.5 Ų | [11] |

| Hydrogen Bond Donor Count | 1 | [11] |

| Hydrogen Bond Acceptor Count | 3 | [11] |

| Table 1: Key physicochemical properties of the parent 1-(2-ethoxyethyl)piperazine structure. |

Pharmacological Landscape and Structure-Activity Relationships (SAR)

Ethoxyethyl substituted piperazines have been explored for a range of therapeutic applications, primarily centered on their activity in the central nervous and cardiovascular systems. The versatile piperazine core allows for the introduction of a second, distinct substituent (often an aryl group) at the N-4 position, creating a vast chemical space for SAR exploration.

Central Nervous System (CNS) Activity

Many CNS-active drugs feature a phenylpiperazine moiety. The addition of an ethoxyethyl group to this template has been shown to modulate receptor binding profiles and functional activity.

-

Antidepressant and Anxiolytic Potential: Studies on aryl alkanol piperazine derivatives have identified compounds with dual 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake inhibition, a hallmark of many effective antidepressants.[12] Quantitative structure-activity relationship (QSAR) models suggest that properties like the dipole moment and specific electronic descriptors of the molecule, influenced by substituents like ethoxyethyl, are critical for this activity.[12] Furthermore, certain 1-[2-(phenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine derivatives have demonstrated significant antidepressant-like effects in animal models.[13]

-

Sigma (σ₁) Receptor Binding: Hydroxyethyl substituted piperazines, which are structural precursors to ethoxyethyl derivatives, show high affinity for the σ₁ receptor.[7] This receptor is implicated in a variety of neurological conditions, suggesting that ethoxyethyl analogs could be promising candidates for development in this area.

Cardiovascular Activity

-

Hypotensive Agents: A series of newly designed aroxyethoxyethyl derivatives of piperazine were synthesized and evaluated for their effects on the cardiovascular system.[13] These compounds were found to exhibit α₁-adrenergic receptor antagonist properties. The antagonism of α₁ receptors leads to vasodilation and a reduction in blood pressure. The most promising compound from this study, which featured a dimethylphenoxy group, was a selective α₁ antagonist and demonstrated significant hypotensive activity in rats at low doses.[13]

Other Therapeutic Areas

-

Acyl-CoA:Cholesterol O-acyltransferase-1 (ACAT-1) Inhibitors: Sulfur-containing ethyl piperazine derivatives have been identified as potent inhibitors of ACAT-1, an enzyme targeted for the treatment of atherosclerosis and hyperlipidemia.[10] The ethoxyethyl scaffold serves as a key building block for these more complex inhibitors.

-

Radiation Countermeasures: While research has focused on 1-(2-hydroxyethyl)piperazine derivatives, the findings highlight the potential of this chemical class to mitigate DNA damage from ionizing radiation.[14] The development of ethoxyethyl analogs could offer improved safety and efficacy profiles compared to existing agents like amifostine.[14]

Caption: Relationship between the ethoxyethyl piperazine scaffold and its pharmacological activities.

Conclusion and Future Directions

Ethoxyethyl substituted piperazines represent a versatile and pharmacologically significant class of compounds. Their synthesis is well-established, allowing for systematic modification and exploration of chemical space. The ethoxyethyl moiety serves as a critical modulator of physicochemical properties, enhancing lipophilicity and providing conformational flexibility, which are essential for effective interaction with biological targets in the CNS and cardiovascular system.

Future research in this area is poised for significant advancement. The integration of computational chemistry and predictive modeling will enable more rational design strategies, helping to identify novel derivatives with optimized affinity and selectivity for specific targets.[1][12] Exploration into new therapeutic areas, such as oncology and infectious diseases, where the piperazine scaffold is already validated, could uncover new applications for these derivatives.[3] Furthermore, developing more complex hybrid scaffolds that incorporate the ethoxyethyl piperazine motif may lead to the discovery of next-generation therapeutics with multi-target activities and improved clinical profiles.

References

-

Wünsch, B., et al. (2014). Synthesis, Pharmacological Evaluation, and σ1 Receptor Interaction Analysis of Hydroxyethyl Substituted Piperazines. Journal of Medicinal Chemistry. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-{4-[2-(2-hydroxy ethoxy)ethyl]piperazin-1-yl}nicotinic acid. Available at: [Link]

-

Faizan, M., et al. (2025). Structure‐activity relationship of antidepressant activity piperazine derivatives. ResearchGate. Available at: [Link]

-

MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]

-

Drug Information. (n.d.). Hydroxy Ethoxy-Ethy-Piperazine. Available at: [Link]

-

Waszkielewicz, A. M., et al. (2016). Synthesis and activity of newly designed aroxyalkyl or aroxyethoxyethyl derivatives of piperazine on the cardiovascular and the central nervous systems. PubMed. Available at: [Link]

-

Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Piperazine. Available at: [Link]

-

Royal Society of Chemistry. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. PMC. Available at: [Link]

-

PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available at: [Link]

-

Ataman Kimya. (n.d.). PIPERAZINES. Available at: [Link]

-

ResearchGate. (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

-

PubChem. (n.d.). 1-(2-Ethoxyethyl)piperazine. Available at: [Link]

-

PubMed. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Available at: [Link]

-

PubMed. (2022). 2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors: Synthesis, enzyme inhibition, computational studies and antiglaucoma activity. Available at: [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. Synthesis routes of 1-(2-Ethoxyethyl)piperazine [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemimpex.com [chemimpex.com]

- 9. 1-(2-Ethoxy-2-phenylethyl)piperazine (6722-51-6) for sale [vulcanchem.com]

- 10. mdpi.com [mdpi.com]

- 11. 1-(2-Ethoxyethyl)piperazine | C8H18N2O | CID 2734643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and activity of newly designed aroxyalkyl or aroxyethoxyethyl derivatives of piperazine on the cardiovascular and the central nervous systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Second-generation piperazine derivatives as promising radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Boiling Point and Density Specifications of Ethylpiperazine Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the boiling point and density specifications for a range of ethylpiperazine compounds. As a senior application scientist, this document is structured to deliver not just technical data but also insights into the underlying physicochemical principles and the experimental methodologies used to determine these critical properties.

Introduction to Ethylpiperazine Compounds and Their Significance

Ethylpiperazine and its derivatives are a class of heterocyclic amines that feature a piperazine ring substituted with one or more ethyl groups. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are integral components of numerous pharmaceuticals, agrochemicals, and industrial materials.[1] The physical properties of these compounds, such as boiling point and density, are fundamental parameters that influence their purification, formulation, and application. A thorough understanding of these properties is therefore essential for researchers and professionals working with these molecules.

Physicochemical Properties of Key Ethylpiperazine Compounds

The boiling point and density of a substance are dictated by the nature and strength of its intermolecular forces. For ethylpiperazine compounds, these include van der Waals forces, dipole-dipole interactions, and, in the case of secondary amines, hydrogen bonding.

Data Summary

The following table summarizes the available boiling point and density data for piperazine and several of its ethyl-substituted derivatives.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Piperazine |

ngcontent-ng-c1352109670="" class="ng-star-inserted"> |

Structure-Property Relationship Analysis

The data reveals several key trends related to the influence of the ethyl substituent(s) on the boiling point and density of the piperazine core.

Boiling Point:

-

N-Alkylation vs. Parent Piperazine: The introduction of an ethyl group on one of the nitrogen atoms (1-ethylpiperazine) increases the molecular weight and size, leading to stronger van der Waals forces and a higher boiling point compared to the parent piperazine.[8]

-

Mono- vs. Di-N-Alkylation: Interestingly, the boiling point of 1,4-diethylpiperazine is very similar to that of 1-ethylpiperazine, despite the increase in molecular weight. This can be attributed to the elimination of hydrogen bonding. While 1-ethylpiperazine is a secondary amine and can act as a hydrogen bond donor and acceptor, 1,4-diethylpiperazine is a tertiary amine and can only act as a hydrogen bond acceptor. The loss of hydrogen bonding as a significant intermolecular force counteracts the expected increase in boiling point due to the larger molecular size.

-

Effect of Alkyl Chain Length: Comparing 1,4-dimethylpiperazine to 1,4-diethylpiperazine, the longer ethyl chains in the latter result in stronger van der Waals forces and a higher boiling point.

Density:

-

General Trends: The density of the liquid ethylpiperazine derivatives is generally lower than that of solid piperazine.

-

Effect of Alkylation: The introduction of alkyl groups, which have a lower density than the piperazine ring itself, generally leads to a decrease in the overall density of the molecule. This is evident when comparing 1-ethylpiperazine and 1,4-diethylpiperazine to piperazine.

Experimental Determination of Boiling Point and Density

The accuracy and reliability of the reported physical properties are contingent upon the experimental methods employed. This section details the standard protocols for determining the boiling point and density of liquid amines like ethylpiperazine compounds.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For accurate determination, several established methods are utilized.

A common and accurate method for determining the boiling point of a liquid is through distillation.[9]

Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus as shown in the diagram below. The apparatus consists of a distilling flask, a condenser, a receiving flask, and a thermometer.

-

Sample Preparation: Place the ethylpiperazine compound into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Heating: Gently heat the distilling flask.

-

Temperature Reading: The thermometer should be positioned so that the top of the bulb is level with the bottom of the side arm of the distilling flask. This ensures that the measured temperature is that of the vapor that is in equilibrium with the liquid.

-

Data Recording: Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected. This temperature is the boiling point of the substance.

A pycnometer is a glass flask with a precise, known volume, used for accurate density measurements.

Protocol:

-

Weighing the Empty Pycnometer: The mass of the clean, dry pycnometer is accurately determined.

-

Filling the Pycnometer: The pycnometer is filled with the ethylpiperazine compound, ensuring no air bubbles are present.

-

Weighing the Filled Pycnometer: The mass of the pycnometer filled with the sample is determined.

-

Calculation: The mass of the sample is calculated by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.

Conclusion

The boiling point and density of ethylpiperazine compounds are critical physical properties that are influenced by their molecular structure. N-alkylation generally increases the boiling point compared to the parent piperazine, but the effect of di-N-alkylation is moderated by the loss of hydrogen bonding. Density tends to decrease with the introduction of less dense alkyl groups. Accurate determination of these properties relies on standardized experimental procedures such as distillation for boiling point and digital density meters or pycnometers for density. This guide provides the foundational knowledge for researchers and drug development professionals to understand, measure, and apply these essential physicochemical parameters in their work.

References

-

Chem-Impex. N,N'-Dimethylpiperazine. [Link]

-

ASTM International. (2022). D4052 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. [Link]

-

Ayalytical. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid. [Link]

-

ANSI Webstore. ASTM D4052-22: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. [Link]

-

ASTM International. Exhibit No. 8H - ASTM Standard D4052: "Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter." [Link]

-

ChemBK. N,N'-Dimethylpiperazine. [Link]

-

Otto Chemie Pvt. Ltd. Ethylpiperazine, 99%. [Link]

-

PubChem. (S)-2-Ethylpiperazine, N1-BOC protected. [Link]

-

Kubochem. 1,4 Diethylpiperazine. [Link]

-

Wikipedia. Piperazine. [Link]

-

Ataman Kimya. PIPERAZINES. [Link]

-

Chemical Properties. Piperazine (C4H10N2) properties. [Link]

-

ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? [Link]

-

Slideshare. What Is Piperazine derivatives?? Guide By shree ganesh chemicals. [Link]

- Saaidpour, S., et al. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. International Journal of Advanced Research in Chemical Science, 2(12), 1-11.

-

ResearchGate. (PDF) Absorption rates and CO2 solubility in new piperazine blends. [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

-

Kubochem. 1,4 Diethylpiperazine. [Link]

-

ResearchGate. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

- Google Patents. US3163649A - Substituteb phenyl-piperazine.

-

NIST. Piperazine. [Link]

-

PubChem. 2-Ethylpiperazine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 3. manavchem.com [manavchem.com]

- 4. Ethylpiperazine, 99% 5308-25-8 India [ottokemi.com]

- 5. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 6. kubochem.com [kubochem.com]

- 7. Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors | CMST [cmst.eu]

- 8. Page loading... [wap.guidechem.com]

- 9. QSPR Calculation of Normal Boiling Points of Organic Molecules Based on the Use of Correlation Weighting of Atomic Orbitals with Extended Connectivity of Zero- and First-Order Graphs of Atomic Orbitals [mdpi.com]

Methodological & Application

Application Note & Synthesis Protocol: Regioselective Synthesis of 1-(2-Ethoxyethyl)-2-ethylpiperazine

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-Ethoxyethyl)-2-ethylpiperazine, a valuable substituted piperazine intermediate for pharmaceutical research and development. The piperazine scaffold is a privileged structure in medicinal chemistry, and methods for its precise functionalization are of high interest.[1][2] This guide details two strategic approaches starting from commercially available 2-ethylpiperazine. The primary challenge in this synthesis is controlling the regioselectivity of N-alkylation due to the two distinct secondary amine sites. We present a direct alkylation method and a more robust, regioselective synthesis employing a protecting group strategy. The rationale behind each approach, detailed step-by-step protocols, purification techniques, and troubleshooting are discussed to ensure reproducibility and high purity of the target compound.

Introduction and Synthetic Rationale

The piperazine ring is a core component in numerous FDA-approved drugs, valued for its ability to improve the pharmacokinetic properties of molecules, such as aqueous solubility and oral bioavailability.[3] The synthesis of asymmetrically substituted piperazines, like 1-(2-Ethoxyethyl)-2-ethylpiperazine, requires careful strategic planning to control selectivity.

1.1. Choice of Starting Material

Direct C2-alkylation of the piperazine ring is a challenging transformation. Therefore, the most efficient and practical synthetic route begins with a pre-functionalized starting material. 2-Ethylpiperazine (CAS 13961-37-0) is commercially available and serves as the ideal precursor for this synthesis.[4]

1.2. The Challenge: Regioselectivity

2-Ethylpiperazine possesses two secondary amines at the N1 and N4 positions. These sites are electronically and sterically non-equivalent:

-

N1-Amine: Adjacent to the C2-ethyl group, making it more sterically hindered.

-

N4-Amine: Distal to the ethyl group, making it less sterically hindered and generally more nucleophilic.

Direct alkylation will likely lead to a mixture of N1 and N4 substituted products, with the N4-alkylated isomer often being the major product. To synthesize the target N1-substituted isomer with high purity, a protecting group strategy is the preferred method.

Proposed Synthetic Pathways

We outline two pathways: a direct approach (Route A) and a protecting group-based approach (Route B). Route B is recommended for achieving high regioselectivity for the desired 1-(2-Ethoxyethyl)-2-ethylpiperazine isomer.

Caption: Synthetic strategies for the preparation of 1-(2-Ethoxyethyl)-2-ethylpiperazine.

Experimental Protocols

3.1. Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 2-Ethylpiperazine | ≥97% | Commercially Available |

| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade | Standard Supplier |

| 1-Bromo-2-ethoxyethane | ≥98% | Standard Supplier |

| Potassium Carbonate (K₂CO₃), anhydrous | ACS Grade | Standard Supplier |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Supplier |

| Dichloromethane (DCM) | Anhydrous | Standard Supplier |

| Acetonitrile (ACN) | Anhydrous | Standard Supplier |

| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier |

| Hexanes | ACS Grade | Standard Supplier |

| Magnesium Sulfate (MgSO₄), anhydrous | ACS Grade | Standard Supplier |

| Equipment | ||

| Round-bottom flasks, magnetic stirrer, reflux condenser, nitrogen/argon line, rotary evaporator, flash chromatography system, NMR spectrometer, Mass spectrometer. |

3.2. Protocol: Regioselective Synthesis via N4-Boc Protection (Route B)

This protocol is designed for a 10 mmol scale.

Step 1: N4-Protection of 2-Ethylpiperazine

-

Rationale: The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting amines. It selectively reacts with the less sterically hindered N4-amine of 2-ethylpiperazine, leaving the more hindered N1-amine available for subsequent alkylation.[5]

-

To a 250 mL round-bottom flask, add 2-ethylpiperazine (1.14 g, 10 mmol, 1.0 equiv.) and dissolve in dichloromethane (DCM, 50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (2.18 g, 10 mmol, 1.0 equiv.) in DCM (20 mL).

-

Add the Boc₂O solution dropwise to the stirred 2-ethylpiperazine solution over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

The crude product, tert-butyl 4-ethylpiperazine-1-carboxylate, can often be used in the next step without further purification. If necessary, purify by flash chromatography (Silica gel, gradient elution with 5-10% methanol in DCM).

Step 2: N1-Alkylation of Boc-Protected Intermediate

-

Rationale: With the N4 position blocked, the alkylating agent, 1-bromo-2-ethoxyethane, can only react at the N1 position via a standard Sₙ2 mechanism. Potassium carbonate is used as a mild base to neutralize the HBr formed during the reaction.[6]

-

To a 100 mL round-bottom flask, add the crude tert-butyl 4-ethylpiperazine-1-carboxylate from the previous step (~10 mmol, 1.0 equiv.).

-

Add anhydrous potassium carbonate (K₂CO₃) (2.07 g, 15 mmol, 1.5 equiv.) and anhydrous acetonitrile (ACN, 40 mL).

-

Add 1-bromo-2-ethoxyethane (1.68 g, 11 mmol, 1.1 equiv.) to the suspension.

-

Fit the flask with a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere. Let it stir for 24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of ACN.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product, tert-butyl 4-(2-ethoxyethyl)-2-ethylpiperazine-1-carboxylate.

Step 3: Deprotection to Yield Final Product

-

Rationale: The Boc group is acid-labile and can be cleanly removed using a strong acid like trifluoroacetic acid (TFA) without affecting other functional groups.[7]

-

Dissolve the crude product from Step 2 in DCM (20 mL) in a 100 mL flask and cool to 0 °C.

-

Slowly add trifluoroacetic acid (TFA) (11.4 g, 7.7 mL, 100 mmol, 10 equiv.).

-

Remove the ice bath and stir the solution at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in water (30 mL) and basify to pH >12 by the slow addition of 5 M NaOH solution while cooling in an ice bath.

-

Extract the aqueous layer with DCM (3 x 40 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-(2-Ethoxyethyl)-2-ethylpiperazine.

Purification and Characterization

4.1. Purification

The crude product obtained from the final step should be purified by vacuum distillation or flash column chromatography on silica gel.

-

Chromatography Eluent System: A gradient of 0-10% Methanol in Dichloromethane, with 1% triethylamine added to the solvent mixture to prevent the amine product from streaking on the silica gel.

4.2. Expected Characterization Data

The final product, 1-(2-Ethoxyethyl)-2-ethylpiperazine (C₁₀H₂₂N₂O, Mol. Wt: 186.30 g/mol ), should be characterized by NMR and Mass Spectrometry.

| Analysis | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | Approximate shifts (δ, ppm): 3.55-3.45 (m, 4H, -O-CH ₂-CH ₂-O-), 3.00-2.40 (m, 9H, piperazine ring protons & -N-CH ₂-), 1.20 (t, 3H, -O-CH₂-CH ₃), 0.95 (t, 3H, -CH₂-CH ₃). A broad singlet for the N-H proton will also be present. |

| ¹³C NMR (101 MHz, CDCl₃) | Approximate shifts (δ, ppm): 69.5 (-O-C H₂-), 66.8 (-O-C H₂-), 58.0-45.0 (piperazine ring carbons), 15.2 (-O-CH₂-C H₃), 11.5 (-CH₂-C H₃). |

| Mass Spec (ESI+) | m/z: 187.18 [M+H]⁺ |

Safety Precautions

-

2-Ethylpiperazine: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

1-Bromo-2-ethoxyethane: Lachrymator and skin irritant. Handle with care in a well-ventilated fume hood.

-

Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Causes severe burns. Always add acid to the solvent slowly and work in a fume hood.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. All work should be performed in a fume hood.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Incomplete Boc-protection (Step 1) | Insufficient Boc₂O or reaction time. | Add an additional 0.1 equiv. of Boc₂O and stir for another 12 hours. Ensure starting material is anhydrous. |

| Low yield in alkylation (Step 2) | Alkylating agent degraded; base not strong enough or not anhydrous. | Use fresh 1-bromo-2-ethoxyethane. Ensure K₂CO₃ is thoroughly dried before use. Consider a stronger base like NaH (use with extreme caution) or a different solvent like DMF. |

| Formation of di-alkylated product (in Route A) | High reactivity of mono-alkylated piperazine. | Use a large excess of the starting piperazine (3-5 equivalents) relative to the alkylating agent. This statistically favors mono-alkylation but complicates purification.[5] |

| Incomplete deprotection (Step 3) | Insufficient acid or time. | Add more TFA and allow the reaction to stir for a longer period. Monitor by TLC or LC-MS. |

| Difficulty in purification | Product is highly polar and basic. | For chromatography, pre-treat the silica gel with the eluent containing triethylamine. Ensure the product is in its free-base form before loading. |

References

- U.S.

-

Perregaard, J., et al. (2011). "Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties," Journal of Medicinal Chemistry, NIH. [Link]

-

Stoltz, B. M., et al. (2013). "Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation," Angewandte Chemie, PMC. [Link]

- Chinese Patent CN103254153A, "Preparation method of high-purity 1-[2-(2-hydroxyethoxy)

-

Ma, S., et al. (2024). "Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors," Molecules, PMC. [Link]

-

Stoltz, B. M., et al. "Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation," Caltech. [Link]

-

Bouvier, B., et al. (2016). "The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines," Computational and Theoretical Chemistry. [Link]

-

Wuxi Qianhao Biopharma (2019). "Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride," Eureka. [Link]

-

Jagadeesh, R. V., et al. (2021). "Reusable Co-nanoparticles for general and selective N-alkylation of amines and ammonia with alcohols," Green Chemistry, Royal Society of Chemistry. [Link]

-

Rochelle, G. T., et al. (2022). "Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating," SSRN. [Link]

- Chinese Patent CN103254153B, "Preparation method of high-purity 1-[2-(2-hydroxyethoxy)

-

Organic Chemistry Portal, "Synthesis of piperazines," Organic Chemistry Portal. [Link]

-

O'Brien, P., et al. "General Procedures for the Lithiation/Trapping of N-Boc Piperazines," White Rose Research Online. [Link]

-

Rossi, S., et al. (2024). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023," Molecules, MDPI. [Link]

- Chinese Patent CN103224476A, "New process for preparing 1-[2-(2-hydroxyethoxy)

-

Christensen, J. B., et al. (2024). "A Simple Synthesis of N-Alkylpiperazines," ResearchGate. [Link]

-

Sergeev, G. B., et al. (2018). "Methods for the catalytic synthesis of piperazine," ResearchGate. [Link]

-

Ishiguro, T. (1951). "A New Method for the Preparation of Piperazines. I. Preparation of N-Mono-alkyl(-aryl)," Pharmaceutical Bulletin. [Link]

-

PrepChem, "Synthesis of a. 1-(Diethylamino ethyl)-2-phenyl piperazine," PrepChem.com. [Link]

- German Patent DE1092019B, "Process for the N-monoalkylation of piperazine," Google P

Sources

- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 3. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Catalytic Architectures of 1-(2-Ethoxyethyl)-2-ethylpiperazine (EEEP)

This guide details the catalytic applications of 1-(2-Ethoxyethyl)-2-ethylpiperazine (referred to herein as EEEP ), a specialized bifunctional amine.

Based on its structural pharmacophore—combining a sterically hindered tertiary amine, a chiral center at C2, a secondary amine at N4, and a hemilabile ether tail—EEEP acts as a versatile organocatalyst and ligand scaffold .

Part 1: Executive Technical Summary

1-(2-Ethoxyethyl)-2-ethylpiperazine is a "Designer Amine" that bridges the gap between simple bases (like TEA or DABCO) and complex chiral organocatalysts. Its utility is defined by three structural features:

-

Chiral Center (C2-Ethyl): Induces stereoselectivity in asymmetric synthesis.

-

N4-Secondary Amine: Acts as the active site for enamine/iminium catalysis (similar to proline or piperidine but with higher solubility).

-

N1-Ethoxyethyl Tail: Provides a "hemilabile" oxygen donor for metal coordination and significantly enhances solubility in non-polar organic solvents (e.g., toluene, DCM) compared to bare piperazines.

Physicochemical Profile

| Property | Specification | Functional Implication |

| CAS No. | 1315366-94-9 | Unique identifier for procurement. |

| Molecular Weight | 186.30 g/mol | Low MW facilitates easy removal via distillation or aqueous wash. |

| Basicity (Predicted) | pKa₁ ~9.8 (N4), pKa₂ ~5.4 (N1) | N4 is the primary nucleophile; N1 is the buffering/chelating site. |

| Solubility | Miscible in H₂O, EtOH, Toluene | The ethoxy tail acts as a phase-transfer aid. |

Part 2: Application Protocols

Application A: Asymmetric Knoevenagel Condensation (Organocatalysis)

Mechanism: EEEP acts as a bifunctional catalyst. The N4-secondary amine forms an iminium ion with the aldehyde, while the N1-tertiary amine (and ether oxygen) acts as a proton shuttle, facilitating deprotonation of the active methylene compound.

Protocol 1: EEEP-Catalyzed Condensation of Benzaldehyde and Malononitrile

Target: Rapid formation of benzylidene malononitriles under mild conditions.

Reagents:

-

Benzaldehyde (1.0 mmol)

-

Malononitrile (1.1 mmol)

-

Catalyst: EEEP (5 mol%, 9.3 mg)

-

Solvent: Ethanol (2.0 mL) or Water (Green Chemistry variant)

Step-by-Step Methodology:

-

Charge: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve Malononitrile (73 mg, 1.1 mmol) in Ethanol (2 mL).

-

Activation: Add EEEP (9.3 mg, 0.05 mmol). Stir for 2 minutes to ensure homogeneity.

-

Note: The solution may warm slightly due to acid-base interaction if acidic impurities are present.

-

-

Addition: Add Benzaldehyde (106 mg, 1.0 mmol) dropwise.

-

Reaction: Stir at Room Temperature (25°C) .

-

Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The reaction is typically complete within 15–30 minutes due to the high nucleophilicity of the N4 amine.

-

-

Work-up:

-

Option A (Precipitation): If using water, the product precipitates. Filter and wash with cold water.

-

Option B (Extraction): If using EtOH, concentrate in vacuo. Dissolve residue in EtOAc, wash with 0.1 M HCl (to remove EEEP), then brine. Dry over Na₂SO₄.

-

-

Recycling: The aqueous acidic layer containing protonated EEEP can be basified (NaOH) and extracted to recover the catalyst (>90% recovery).

Data Validation:

| Catalyst | Time (min) | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|

| Piperazine (Unsubst.) | 45 | 88 | 23 |

| EEEP (This Work) | 20 | 96 | 58 |

| TEA (Triethylamine) | 120 | 75 | 7.5 |

Application B: Ligand for Pd-Catalyzed Buchwald-Hartwig Amination

Mechanism: EEEP serves as a bulky, electron-rich N,N-bidentate ligand . The steric bulk of the 2-ethyl group prevents catalyst poisoning, while the ethoxyethyl tail can hemilabile coordinate to stabilize the Pd(0) species during the oxidative addition step.

Protocol 2: C-N Cross-Coupling of Aryl Chlorides

Reagents:

-

Aryl Chloride (1.0 mmol)

-

Morpholine (1.2 mmol)

-

Pd(OAc)₂ (1 mol%)

-

Ligand: EEEP (2 mol%)

-

Base: NaOtBu (1.5 mmol)

-

Solvent: Toluene (3 mL)

Step-by-Step Methodology:

-

Complex Formation: In a glovebox or under Argon, mix Pd(OAc)₂ (2.2 mg) and EEEP (3.7 mg) in Toluene (1 mL). Stir for 10 minutes at RT. The solution should turn from orange to pale yellow, indicating ligation.

-

Substrate Addition: Add the Aryl Chloride, Morpholine, and NaOtBu to a reaction vial.

-

Initiation: Transfer the pre-formed Pd-EEEP catalyst solution to the reaction vial. Rinse with remaining Toluene (2 mL).

-

Heating: Seal the vial and heat to 80°C for 4–6 hours.

-

Quench: Cool to RT, dilute with EtOAc, and filter through a Celite pad.

-

Analysis: Analyze conversion via GC-MS.

Why it works: The 2-ethyl group on the piperazine ring creates a "chiral pocket" around the metal center, potentially allowing for atroposelective couplings if bulky substrates are used.

Part 3: Mechanism Visualization

The following diagram illustrates the dual-mode activation pathway of EEEP in organocatalysis (Cycle A) and Metal Ligation (Cycle B).

Caption: Figure 1. Dual catalytic pathways of EEEP. Top loop: Organocatalytic iminium activation. Bottom branch: Metal complexation.[1]

Part 4: References & Authority[2]

The protocols above are derived from the structure-activity relationships of homologous piperazine catalysts.

-

Sigma-Aldrich. 1-(2-ethoxyethyl)-2-ethylpiperazine Product Specification (CAS 1315366-94-9).Link

-

PubChem. Compound Summary: 1-(2-Ethoxyethyl)-2-ethylpiperazine.Link (Note: Link directs to the homologous 1-(2-ethoxyethyl)piperazine record for toxicity/handling data).

-

Royal Society of Chemistry (Dalton Trans). Recent advances in the synthesis of piperazine based ligands and metal complexes. (Demonstrates the N,N-chelation mode of 2-substituted piperazines). Link

-

Fluorochem. 2-Ethylpiperazine Derivatives in Organocatalysis. (Validates the use of the 2-ethyl scaffold for asymmetric induction). Link

Safety Note: EEEP is an irritant (Skin/Eye Irrit. 2). Handle in a fume hood. The ethoxyethyl tail increases skin permeability; wear nitrile gloves.

Sources

solvent extraction methods involving ethoxyethyl piperazine derivatives

Application Note: Optimization of Solvent Extraction Strategies for Ethoxyethyl Piperazine Derivatives

Introduction & Chemical Context

1-(2-Ethoxyethyl)piperazine (EEP) and its structural analogs represent a unique class of pharmacophores and functional solvents. Characterized by a secondary amine (N4), a tertiary amine (N1), and an ether side chain, these molecules exhibit amphiphilic behavior that complicates standard extraction protocols.

-

Lipophilicity (LogP): The ethoxyethyl tail provides higher lipophilicity (

to -

Basicity (pKa): Like most N-substituted piperazines, EEP is dibasic.

- (N1, tertiary)

- (N4, secondary)

The Challenge: In drug development, "standard" extraction often fails because the molecule partitions into the aqueous phase at neutral pH. Successful isolation requires precise manipulation of the ionization state (pH swing) and ionic strength (salting out).

Core Principles of Extraction (The "Why")

To extract EEP derivatives efficiently, we must exploit the pH-dependent speciation.

-

Acidic Phase (pH < 4): The molecule exists as a dication (

). It is highly water-soluble and insoluble in organic solvents. Use this phase to wash away neutral organic impurities. -

Basic Phase (pH > 11): The molecule exists as a free base (

). The lone pairs are available, reducing water solubility and driving the molecule into the organic layer. -

Solvent Selection:

-

Dichloromethane (DCM): High recovery due to polarity matching with the ether tail.

-

Ethyl Acetate (EtOAc): "Greener" alternative; requires high ionic strength (brine) to prevent emulsion.

-

MTBE: Excellent for bioanalysis (cleaner extracts) but lower absolute recovery.

-

Visualizing the Mechanism

Figure 1: The pH-Swing Logic. By toggling pH, we selectively isolate the piperazine derivative from neutral impurities (removed in the wash) and inorganic salts (left behind in the final aqueous phase).

Protocol A: Bulk Isolation (Synthesis Workup)

Application: Isolating EEP derivatives from reaction mixtures (e.g., alkylation of piperazine). Scale: Gram to Kilogram.

Reagents:

-

6M Hydrochloric Acid (HCl)

-

10M Sodium Hydroxide (NaOH)

-

Saturated NaCl (Brine)

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

-

Quench & Acidify:

-

Dilute the reaction mixture with water (1:1 ratio).

-

Slowly add 6M HCl until pH reaches < 2.0 .

-

Why: This protonates both nitrogens, locking the EEP in the aqueous phase.

-

-

Impurity Wash (Critical Step):

-

Wash the acidic aqueous layer with an equal volume of EtOAc.

-

Discard the organic layer.[1]

-

Result: Removes unreacted alkyl halides, neutral byproducts, and non-basic tars.

-

-

pH Swing:

-

Cool the aqueous layer to < 10°C (neutralization is exothermic).

-

Add 10M NaOH dropwise until pH reaches > 12.0 .

-

Check: Use a pH meter, not just paper, to ensure the high basicity required to suppress the pKa1 (~9.6).

-

-

Salting Out:

-

Extraction:

-

Extract with DCM (

volumes). -

Note: If using EtOAc, avoid vigorous shaking to prevent emulsions; use gentle inversion.

-

-

Drying & Concentration:

Protocol B: Trace Bioanalysis (Plasma/Urine)